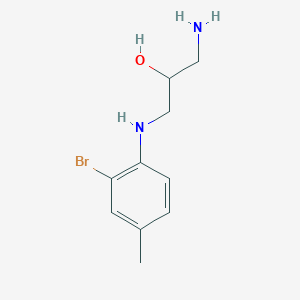

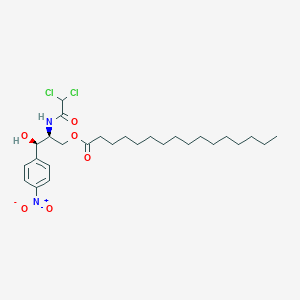

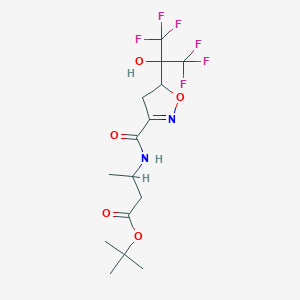

![molecular formula C23H17ClN2 B1668760 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole CAS No. 178946-89-9](/img/structure/B1668760.png)

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole

Vue d'ensemble

Description

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, also known as 3-chloro-1H-indole-4-methanol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a member of the indole family, and is composed of an indole ring structure with a chlorine substituent and a methyl group. This compound has been used in a variety of research applications, including in vivo and in vitro experiments, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Neuroprotective Effect in Neuropsychiatric Disorders

- Application Summary: The compound, also referred to as CMI, has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice . It has been studied for its antioxidant activity in H2O2-induced oxidative stress on human dopaminergic neuroblastoma cells (SH-SY5Y) .

- Methods of Application: The study involved treating SH-SY5Y cells with 4 µM CMI to protect them against H2O2 (343 μM)-induced oxidative stress . The effect of CMI on the number of reactive oxygen species (ROS)-positive cells induced by H2O2 exposure was observed . Furthermore, the levels of reduced glutathione in SH-SY5Y cells after CMI treatment were measured .

- Results: The treatment of SH-SY5Y cells with CMI prevented the increased number of ROS-positive cells induced by H2O2 exposure . Additionally, CMI treatment increased the levels of reduced glutathione in SH-SY5Y cells . Molecular docking studies suggested that CMI might interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H2O2 scavenging (i.e., catalase) .

Antiviral Activity

- Application Summary: Indole derivatives, including those similar to the compound , have been reported to possess considerable antiviral activity .

- Methods of Application: The study involved testing various indole derivatives for their antiviral activity. The specific methods of application or experimental procedures were not detailed in the source .

- Results: Certain indole derivatives showed inhibitory activity against specific viruses, with IC50 values ranging between 5 and 6μg/ml .

Anti-inflammatory Activity

- Application Summary: Certain indole derivatives have been reported to possess anti-inflammatory activities .

- Methods of Application: The study involved testing the anti-inflammatory activities of various indole derivatives in carrageenan-induced edema in albino rats .

- Results: The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Antioxidant Activity

- Application Summary: Certain indole derivatives have been reported to possess antioxidant activities . These compounds can help protect cells from damage caused by harmful free radicals and oxidative stress.

- Methods of Application: The study involved testing the antioxidant activities of various indole derivatives . The specific methods of application or experimental procedures were not detailed in the source .

- Results: Certain indole derivatives showed significant antioxidant activity .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLRXTDMXOFBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

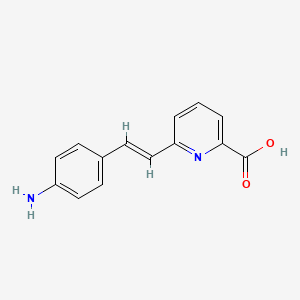

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

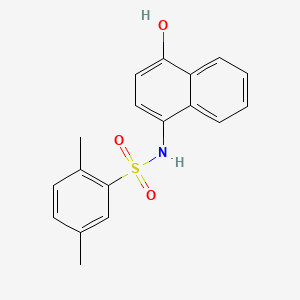

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

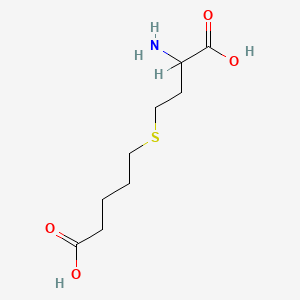

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)